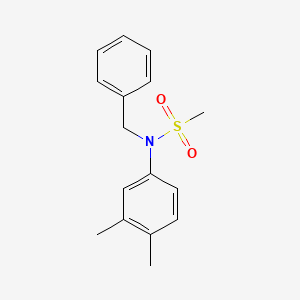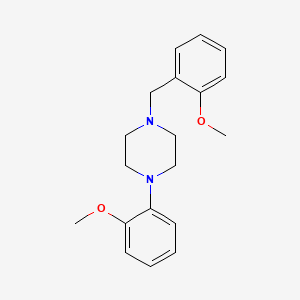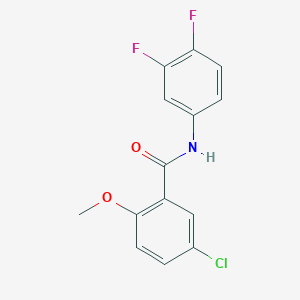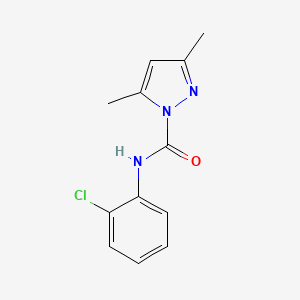
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea, also known as FMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMT is a thiourea derivative that has shown promising results in several scientific studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, several studies have suggested that N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival. In addition, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been reported to inhibit the activity of enzymes that are involved in the replication of HIV and HCV.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been shown to exhibit low toxicity towards normal cells. However, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been reported to induce cytotoxicity in cancer cells. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has also been shown to induce oxidative stress in cancer cells, which leads to the activation of apoptosis. In addition, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been reported to inhibit the expression of various pro-inflammatory cytokines, which may contribute to its antitumor and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is readily available and can be synthesized easily. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea exhibits low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has some limitations for lab experiments. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is not stable in aqueous solutions, which may affect its efficacy in vivo. In addition, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has poor solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea. One potential direction is to investigate the efficacy of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea in animal models of cancer. Another potential direction is to develop N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea analogs with improved stability and solubility. In addition, it would be interesting to investigate the potential of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea as a therapeutic agent for viral infections such as HIV and HCV.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is a thiourea derivative that has shown promising results in several scientific studies. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea exhibits antitumor, antiviral, and antifungal activities. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis in cancer cells and inhibit the replication of HIV and HCV. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has some limitations for lab experiments such as poor stability in aqueous solutions and poor solubility in water. There are several future directions for the research on N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea, including investigating its efficacy in animal models of cancer and developing N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea analogs with improved stability and solubility.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-fluoroaniline and 2-methoxybenzoyl isothiocyanate in the presence of a base. The reaction leads to the formation of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea as a white crystalline powder. The purity of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. Several studies have reported that N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea exhibits antitumor, antiviral, and antifungal activities. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been reported to exhibit antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-18-13-9-5-4-8-12(13)17-14(19)16-11-7-3-2-6-10(11)15/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFSVRYCVKHBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)



![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)